molecular formula C10H12ClNO3 B15307628 Ethyl 2-amino-3-chloro-5-methoxybenzoate

Ethyl 2-amino-3-chloro-5-methoxybenzoate

Cat. No.: B15307628
M. Wt: 229.66 g/mol
InChI Key: RVJTVASDMHNMKK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-chloro-5-methoxybenzoate (CAS: 1247737-26-3) is a substituted benzoate ester featuring an amino group at position 2, a chlorine atom at position 3, and a methoxy group at position 5. Its molecular formula is C₁₀H₁₂ClNO₃, with a molar mass of 229.66 g/mol. This compound is structurally characterized by its aromatic ring substituents, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

ethyl 2-amino-3-chloro-5-methoxybenzoate

InChI

InChI=1S/C10H12ClNO3/c1-3-15-10(13)7-4-6(14-2)5-8(11)9(7)12/h4-5H,3,12H2,1-2H3

InChI Key

RVJTVASDMHNMKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)OC)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-chloro-5-methoxybenzoate typically involves the esterification of 2-amino-3-chloro-5-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-chloro-5-methoxybenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced back to the amino group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed for reduction.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.

    Oxidation Reactions: Products include nitrobenzoates or nitrosobenzoates.

    Reduction Reactions: Products include aminobenzoates.

Scientific Research Applications

Ethyl 2-amino-3-chloro-5-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-chloro-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Differences/Applications
Methyl 2-amino-3-chloro-5-methoxybenzoate Methyl ester (vs. ethyl) C₉H₁₀ClNO₃ 215.64 Lower lipophilicity; potential for altered metabolic stability
Ethyl 2-methoxybenzoate Lacks amino and chloro groups C₁₀H₁₂O₃ 180.20 Simpler structure; used in flavor/fragrance industries
Methyl 3-amino-4-hydroxybenzoate Amino (3), hydroxy (4) C₈H₉NO₃ 167.16 Reactivity in cyclization to benzoxazoles; pharmaceutical intermediates
Ethyl 4-amino-5-chloro-2-methoxybenzoate Substituent positions differ C₁₀H₁₂ClNO₃ 229.66 Positional isomer; potential variance in biological activity

Key Observations :

  • Ester Group Impact : Ethyl esters generally exhibit higher lipophilicity than methyl analogs, influencing solubility and membrane permeability. For example, Ethyl 2-methoxybenzoate (logP ~2.5) is more lipophilic than its methyl counterpart (logP ~1.8) .
  • Substituent Positioning: Chlorine at position 3 (vs. 4) in this compound may sterically hinder electrophilic substitution reactions compared to analogs like Ethyl 4-amino-5-chloro-2-methoxybenzoate .
  • Functional Group Synergy: The amino group enables hydrogen bonding, while the methoxy group provides electron-donating effects, making the compound reactive in cyclocondensation reactions (e.g., benzoxazole formation, as seen in methyl analogs) .
Physicochemical Properties
  • Solubility: Ethyl esters typically exhibit lower aqueous solubility than their carboxylic acid counterparts.
  • Stability : The chloro substituent may enhance stability against enzymatic degradation compared to hydroxyl or nitro analogs, as seen in pesticide derivatives .

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